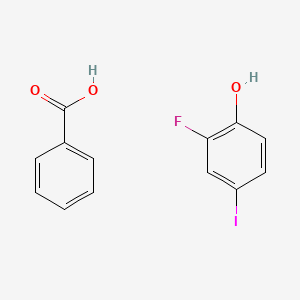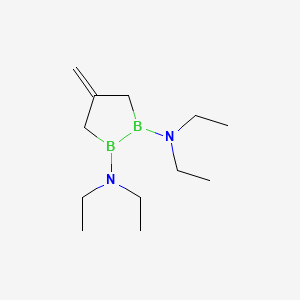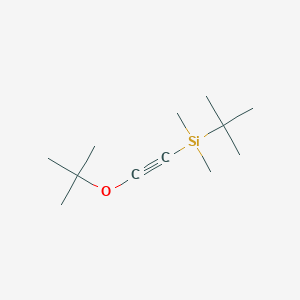
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilyl group, and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxyethynyl)(tert-butyl)dimethylsilane typically involves the reaction of tert-butylacetylene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of 0°C to room temperature, and the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (tert-Butoxyethynyl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the tert-butyl and dimethylsilyl groups can be involved in substitution and elimination reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through steric and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldimethylsilanol: Employed in the preparation of silyl ethers and as a reagent in polymerization reactions.
Uniqueness
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane is unique due to the presence of both a tert-butyl group and an ethynyl group, which provide distinct reactivity patterns compared to other organosilicon compounds. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
124537-26-4 |
|---|---|
Fórmula molecular |
C12H24OSi |
Peso molecular |
212.40 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[2-[(2-methylpropan-2-yl)oxy]ethynyl]silane |
InChI |
InChI=1S/C12H24OSi/c1-11(2,3)13-9-10-14(7,8)12(4,5)6/h1-8H3 |
Clave InChI |
BLZPILWNFDNTDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC#C[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


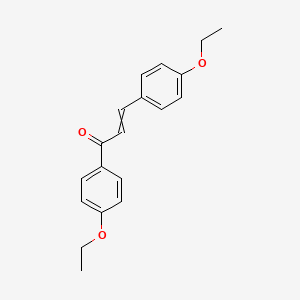
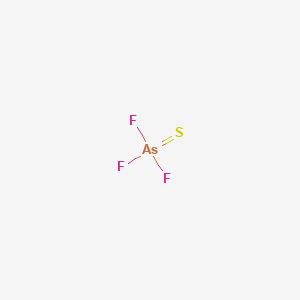
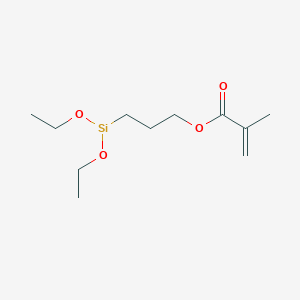
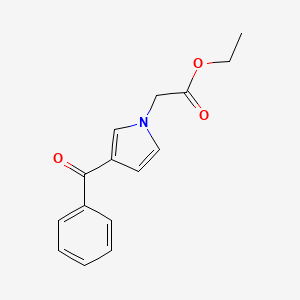
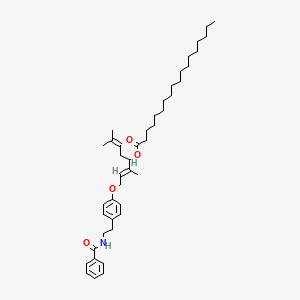
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
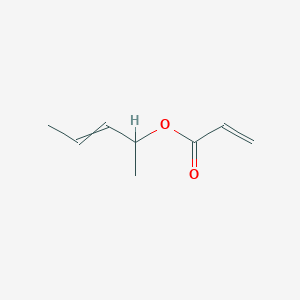
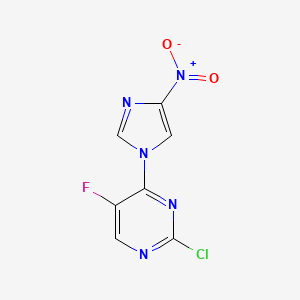
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)

